(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate
Overview
Description
(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate typically involves the reaction of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-toluenesulfonic acid and appropriate solvents such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production methods often incorporate advanced techniques such as crystallization and purification to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical and chemical industries.
Scientific Research Applications
(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone
- p-Toluenesulfonic acid
- Pyrrolidinone derivatives
Uniqueness
(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is unique due to its combination of a hydroxymethyl group and a p-toluenesulfonate moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of the p-toluenesulfonate group enhances the compound’s solubility and stability, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
[(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965966 | |
Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51693-17-5 | |
Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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